2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid
Description
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a heterocyclic carboxylic acid featuring a 1,2-oxazole (isoxazole) ring substituted with a cyclopropyl group at the 5-position and an acetic acid moiety at the 3-position. The compound’s molecular formula is C₈H₉NO₃, with a molecular weight of 167.17 g/mol (based on structural analogs in ). The cyclopropyl substituent introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to other derivatives. This compound is of interest in medicinal chemistry and materials science due to the versatility of the isoxazole scaffold in drug design.
Properties
IUPAC Name |
2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)4-6-3-7(12-9-6)5-1-2-5/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBXFEXSJWIJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368177-97-2 | |
| Record name | 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols .
Scientific Research Applications
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
2-(4-Cyclopropyl-1,2-oxazol-3-yl)acetic acid (CAS 321970-01-8) is a positional isomer where the cyclopropyl group is at the 4-position of the isoxazole ring instead of the 5-position. This minor structural difference can alter intermolecular interactions and crystallinity. For example:
The positional isomerism may lead to differences in metabolic stability or binding affinity in biological systems, though specific data are lacking in the provided evidence.
Substituent Variations
Replacing the cyclopropyl group with aromatic substituents significantly changes physicochemical properties. For instance:
- 2-[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid (CAS 104907-59-7) incorporates a phenyl group at the 5-position of the isoxazole and an additional phenyl ring. Its molecular weight (279.29 g/mol ) and logP value (predicted higher lipophilicity) contrast sharply with the cyclopropyl analog.
Heterocycle Variations
Replacing the isoxazole (1,2-oxazole) with oxadiazole (1,2,4-oxadiazole) alters ring electronics and hydrogen-bonding capacity:
- 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 775304-11-5) replaces the acetic acid with a benzoic acid group, increasing molecular weight (230.22 g/mol ) and acidity.
Key Research Findings and Limitations
- Synthetic Accessibility : The cyclopropyl-isoxazole scaffold is synthetically challenging due to the strain of the cyclopropyl ring, but it offers unique geometric constraints for targeting enzyme pockets.
- Biological Relevance: Isoxazole derivatives are known for antimicrobial and anti-inflammatory activity, though specific data for 2-(5-cyclopropyl-1,2-oxazol-3-yl)acetic acid are absent in the evidence.
- Commercial Availability : Some analogs, like 2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetic acid, are available in high purity (≥95%), whereas others (e.g., [(5-cyclopropyl-1,2-oxazol-3-yl)methyl]amine) are listed as discontinued.
Biological Activity
2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an oxazole ring, which contributes to its distinct steric and electronic properties. These characteristics can influence its reactivity, stability, and biological activity. The oxazole ring is known for its ability to interact with various enzymes and receptors, modulating their activity.
The biological activity of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is primarily attributed to its interaction with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus affecting metabolic pathways.
- Receptor Modulation : It can also interact with receptors involved in various biological processes, potentially leading to therapeutic effects.
The presence of the cyclopropyl group enhances the compound's stability and binding affinity to these targets, which is crucial for its pharmacological efficacy.
Biological Activity
Research indicates that 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid exhibits several biological activities:
Comparative Analysis
To better understand the uniqueness of 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(5-Methyl-1,2-oxazol-3-yl)acetic acid | Contains a methyl group instead of cyclopropyl | Different reactivity profile |
| 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid | Contains a phenyl group | Enhanced lipophilicity affecting bioavailability |
| 2-(4-Isopropyl-1,2-oxazol-3-yl)acetic acid | Contains isopropyl substitution | Distinct pharmacological properties due to sterics |
The cyclopropyl substitution in 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid is crucial as it may confer higher metabolic stability compared to other substitutions like methyl or phenyl groups.
Case Studies and Research Findings
While direct case studies specifically focused on 2-(5-Cyclopropyl-1,2-oxazol-3-yl)acetic acid are scarce, several relevant studies on related compounds provide insights into its potential:
- Antiviral Studies : Research on cyclopropyl-containing analogs has shown that they can effectively block viral channels with high selectivity indices. For example, compounds with similar structural features demonstrated EC50 values below 3.1 μM against viral targets .
- Cytotoxicity Assays : In vitro evaluations indicated that certain oxazole derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms . Such findings suggest that further exploration of 2-(5-Cyclopropyl-1,2-oxazol-3-ylic acid could yield valuable data on its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
